Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9
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Overview
Description
Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 is a deuterated compound with the molecular formula C14H8D9NO4 and a molecular weight of 272.34 . This compound is primarily used in proteomics research and is known for its stability and solubility in solvents like chloroform, dichloromethane, and methanol .
Preparation Methods
The synthesis of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 involves the incorporation of deuterium atoms into the molecular structure. The synthetic route typically includes the following steps:
Formation of tert-Butyliminoacetyl Group: The tert-butyliminoacetyl group is introduced through a reaction involving tert-butylamine and an appropriate acylating agent.
Attachment to Salicylate: The tert-butyliminoacetyl group is then attached to the salicylate moiety through a condensation reaction.
Chemical Reactions Analysis
Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
The mechanism of action of Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The deuterium atoms provide stability and can affect the kinetic isotope effects, making it useful in studying reaction mechanisms .
Comparison with Similar Compounds
Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9 can be compared with other similar compounds such as:
Methyl 5-[(tert-Butylimino)acetyl]salicylate: The non-deuterated version of the compound.
Methyl 2-Hydroxy-5-[(tert-butylimino)acetyl]benzoate: A similar compound with slight structural variations.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms.
Properties
IUPAC Name |
methyl 5-[2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]iminoacetyl]-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)15-8-12(17)9-5-6-11(16)10(7-9)13(18)19-4/h5-8,16H,1-4H3/i1D3,2D3,3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJNURWCWILCBY-GQALSZNTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N=CC(=O)C1=CC(=C(C=C1)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676027 |
Source
|
Record name | Methyl 2-hydroxy-5-[(2E)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]imino}acetyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185239-25-1 |
Source
|
Record name | Methyl 2-hydroxy-5-[(2E)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]imino}acetyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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